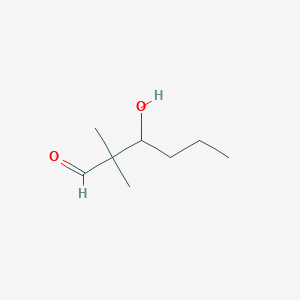

3-Hydroxy-2,2-dimethylhexanal

Description

Significance of β-Hydroxy Aldehydes in Modern Synthetic Strategies

β-Hydroxy aldehydes, the structural class to which 3-Hydroxy-2,2-dimethylhexanal belongs, are pivotal intermediates in modern organic synthesis. fiveable.me Their importance stems from the presence of two interconvertible functional groups—a hydroxyl group and an aldehyde group—which allows for a wide range of chemical transformations. fiveable.mefiveable.me These compounds are the characteristic products of aldol (B89426) reactions, one of the most fundamental carbon-carbon bond-forming reactions in a chemist's toolkit. numberanalytics.comnumberanalytics.comncert.nic.in

The synthetic utility of β-hydroxy aldehydes is demonstrated by their role as precursors to other important structural motifs. For instance, they can undergo dehydration to yield α,β-unsaturated aldehydes, which are conjugated systems and key substrates for conjugate addition reactions. fiveable.mepressbooks.pub The dual functionality of β-hydroxy aldehydes makes them versatile building blocks in the construction of complex molecules, including numerous natural products. fiveable.mefiveable.me Furthermore, the stereochemistry at the β-carbon is often established during their synthesis and is crucial in directing the stereochemical outcome of subsequent reactions, making stereoselective synthesis of β-hydroxy aldehydes a significant area of research. fiveable.me

Strategic Retrosynthesis of the this compound Skeleton

Retrosynthetic analysis is a problem-solving technique in which a target molecule is mentally deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. libretexts.orgslideshare.net Each disconnection corresponds to the reverse of a known chemical reaction. For a β-hydroxy carbonyl compound like this compound, the most logical and powerful disconnection is at the Cα–Cβ bond (the C2–C3 bond), which corresponds to an aldol addition reaction. numberanalytics.comlibretexts.org

The construction of the carbon framework of this compound can be envisioned through several powerful C-C bond-forming reactions. The primary disconnection strategies focus on the formation of the C2-C3 bond.

Aldol Reaction Disconnection: The most direct retrosynthetic pathway involves disconnecting the C2–C3 bond, which points to a crossed aldol reaction. ncert.nic.inyoutube.com In this scenario, one carbonyl compound acts as an electrophile while the other forms a nucleophilic enolate. For this compound, the synthons are an enolate of isobutyraldehyde (B47883) and the electrophilic carbonyl of butanal. The forward synthesis would involve the base-catalyzed reaction between these two aldehydes. ncert.nic.in

Reformatsky Reaction Approach: An alternative strategy involves the Reformatsky reaction, which traditionally forms β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal. iitk.ac.inwikipedia.orgbyjus.com In a retrosynthetic sense, the target aldehyde can be seen as coming from the reduction of a corresponding β-hydroxy ester. This ester, in turn, can be disconnected via the Reformatsky transform into an α-bromo ester and an aldehyde. The synthetic sequence would involve reacting methyl 2-bromo-2-methylpropanoate (B8525525) with butanal and zinc, followed by reduction of the resulting ester to furnish this compound. organic-chemistry.org

Table 2: Retrosynthetic Strategies for the this compound Backbone

| Disconnection Approach | Bond Disconnected | Precursors / Reagents | Corresponding Forward Reaction |

|---|---|---|---|

| Aldol Addition | C2—C3 | Isobutyraldehyde and Butanal | Crossed Aldol Reaction ncert.nic.in |

| Reformatsky Reaction | C2—C3 (via ester intermediate) | Methyl 2-bromo-2-methylpropanoate and Butanal | Reformatsky Reaction followed by reduction wikipedia.orgorganic-chemistry.org |

| Organometallic Addition | C3—C4 | Propylmagnesium bromide and 2,2-dimethyl-3-oxopropanal | Grignard Reaction wikipedia.org |

Functional group interconversion (FGI) is a critical component of synthesis design, allowing for the conversion of one functional group into another. imperial.ac.uknumberanalytics.com This is essential when the desired functional groups are not directly formed during the main C-C bond-forming step or when they need to be masked and revealed at a later stage.

The aldehyde and hydroxyl groups in this compound can be formed or further manipulated through various FGI reactions.

Formation of the Aldehyde: The aldehyde functionality can be installed by the selective oxidation of a primary alcohol. solubilityofthings.com For instance, if the synthesis produced 2,2-dimethylhexane-1,3-diol, a reagent such as pyridinium (B92312) chlorochromate (PCC) could be used to oxidize the C1 primary alcohol to the desired aldehyde while leaving the C3 secondary alcohol intact. solubilityofthings.comfiveable.me

Formation of the Hydroxyl Group: The β-hydroxyl group is typically introduced concurrently with the C-C bond formation, as in the aldol or Reformatsky reactions. pressbooks.puborganic-chemistry.org Alternatively, it could be generated from a ketone precursor. A retrosynthetic disconnection could involve the reduction of a 3-oxo-2,2-dimethylhexanal intermediate. The forward reaction would employ a reducing agent like sodium borohydride (B1222165) (NaBH₄) to selectively reduce the ketone to the secondary alcohol. smolecule.comfiveable.me

Reactions of the Final Product: The reactivity of the functional groups in this compound allows for further transformations. The aldehyde can be reduced to a primary alcohol with agents like LiAlH₄ or NaBH₄, or oxidized to a carboxylic acid using stronger oxidizing agents. smolecule.comsolubilityofthings.com The secondary alcohol can be oxidized to a ketone. smolecule.com

Table 3: Common Reagents for Relevant Functional Group Interconversions

| Transformation | Reagent(s) | Functional Group Change |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Primary Alcohol → Aldehyde solubilityofthings.com |

| Oxidation | Chromium trioxide (CrO₃) | Secondary Alcohol → Ketone fiveable.me |

| Reduction | Sodium borohydride (NaBH₄) | Aldehyde → Primary Alcohol fiveable.me |

| Reduction | Sodium borohydride (NaBH₄) | Ketone → Secondary Alcohol solubilityofthings.comfiveable.me |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Ester → Primary Alcohol smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-hydroxy-2,2-dimethylhexanal |

InChI |

InChI=1S/C8H16O2/c1-4-5-7(10)8(2,3)6-9/h6-7,10H,4-5H2,1-3H3 |

InChI Key |

QKXPAIQIQSTXJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)(C)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2,2 Dimethylhexanal and Analogous β Hydroxy Aldehydes

Stereoselective Aldol (B89426) Condensation Reactions

Controlling the stereochemistry at the newly formed chiral centers is a critical challenge in aldol reactions. ias.ac.in Stereoselective methods are therefore highly sought after to produce enantiomerically pure compounds. These methods can be broadly categorized into organocatalytic, metal-catalyzed, and directed base-catalyzed approaches.

Enantioselective organocatalysis has emerged as a powerful alternative to metal-based catalysts, utilizing small, chiral organic molecules to induce stereoselectivity. nih.gov These catalysts are often more environmentally friendly and stable under aerobic and aqueous conditions. scirp.org The primary mechanism involves the formation of a nucleophilic enamine intermediate from an aldehyde or ketone donor and the amine catalyst. wikipedia.orgnih.gov

The amino acid L-proline is a highly effective and inexpensive organocatalyst for asymmetric aldol reactions. mdpi.com It is considered a foundational catalyst in the field of organocatalysis. wikipedia.orgwikipedia.org Proline's chiral structure and bifunctional nature (containing both a secondary amine and a carboxylic acid) enable it to facilitate highly enantioselective transformations through a well-organized transition state. wikipedia.org The reaction proceeds via an enamine intermediate, with the carboxylic acid group playing a crucial role in activating the acceptor aldehyde through hydrogen bonding. rsc.org This methodology has been successfully applied to a wide range of aldehydes and ketones. nih.govwikipedia.org For instance, the reaction between acetone and 4-nitrobenzaldehyde catalyzed by L-proline can achieve high yields and enantiomeric excesses. scirp.org

Table 1: Examples of Proline-Catalyzed Asymmetric Aldol Reactions

| Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | 76 | scirp.org |

| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 97 | 96 | mdpi.com |

| Propionaldehyde | Isobutyraldehyde (B47883) | 20 | CHCl3 | 82 | >99 | princeton.edu |

| Propionaldehyde | Benzaldehyde | 20 | CHCl3 | 81 | 97 | princeton.edu |

Developed by MacMillan and coworkers, imidazolidinone catalysts (often called MacMillan catalysts) represent a second generation of powerful organocatalysts for asymmetric reactions. core.ac.ukresearchgate.net These catalysts are derived from natural amino acids and activate α,β-unsaturated aldehydes through the reversible formation of a chiral iminium ion, which lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. rsc.orgsemanticscholar.org For aldol reactions, they operate through an enamine-based mechanism similar to proline, activating aldehyde donors. ias.ac.in These catalysts have been instrumental in developing the first direct and highly enantioselective cross-aldol reactions between two different aldehydes, a significant challenge in synthetic chemistry. princeton.edu By carefully controlling reaction conditions, such as the slow addition of the donor aldehyde, undesired side reactions can be minimized. organic-chemistry.org

Table 2: Imidazolidinone-Catalyzed Cross-Aldol Reactions of Aldehydes

| Aldehyde Donor | Aldehyde Acceptor | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Propionaldehyde | Isobutyraldehyde | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 82 | 24:1 | >99 | princeton.edu |

| n-Pentanal | Isobutyraldehyde | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 90 | 19:1 | 91 | princeton.edu |

| 3-Phenylpropionaldehyde | Isobutyraldehyde | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 80 | 21:1 | 99 | princeton.edu |

Chiral metal complexes are widely used as Lewis acid catalysts to orchestrate asymmetric aldol reactions. researchgate.net In these reactions, the chiral metal complex typically activates the aldehyde acceptor by coordinating to its carbonyl oxygen, rendering it more electrophilic. msu.edu This activation facilitates the highly controlled addition of a nucleophile, such as a silyl (B83357) enol ether (in a Mukaiyama aldol reaction) or an unmodified ketone. acs.org A variety of metals, including nickel, copper, palladium, and rare earth metals like praseodymium, have been successfully employed. acs.orgresearchgate.netjacsdirectory.comresearchgate.net For example, chiral nickel(II) complexes have been shown to catalyze the direct aldol reaction of N-acyl thiazinanethiones with aromatic aldehydes, affording the corresponding anti-aldol products with excellent stereocontrol and high yields. researchgate.netresearchgate.net

Table 3: Selected Metal-Catalyzed Asymmetric Aldol Reactions

| Nucleophile | Electrophile (Aldehyde) | Catalyst System | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| N-propanoyl thiazinanethione | Benzaldehyde | [(R)-Tol-BINAP]NiCl2 | 82 | 85:15 (anti:syn) | 99 (anti) | researchgate.net |

| 1-Phenyl-1-trimethylsiloxyethylene | Benzaldehyde | [CuCl2((-)-sparteine)] | High | Not specified | High | jacsdirectory.com |

| Silyl enol ether of cyclohexanone | Benzaldehyde | Pr(OTf)3 / Chiral Crown Ether | High | Good | Good | acs.org |

The classic aldol condensation is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. iitk.ac.in The mechanism begins with the deprotonation of an α-hydrogen from an aldehyde or ketone to form a nucleophilic enolate ion. youtube.comlibretexts.orglibretexts.org This enolate then attacks the electrophilic carbonyl carbon of a second molecule, forming a tetrahedral intermediate which is subsequently protonated to yield the β-hydroxy aldehyde or ketone. youtube.com While this method is a powerful tool for carbon-carbon bond formation, it generally does not provide stereocontrol, leading to racemic mixtures. iitk.ac.iniitk.ac.in However, it remains a valuable and straightforward method for elaborating molecular structures, especially when stereochemistry is not a concern or when the product can be resolved later. Under heating or stronger basic conditions, the initial aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Organocatalytic Enantioselective Aldol Approaches

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. researchgate.net Enzymes and whole-cell systems can perform complex transformations with exceptional stereo- and regioselectivity under mild conditions. researchgate.net For the synthesis of β-hydroxy aldehydes and their analogs, several biocatalytic approaches are relevant.

Aldolases are enzymes that naturally catalyze aldol reactions and have been harnessed for synthetic purposes. acs.org They can facilitate the addition of various donor molecules to aldehyde acceptors with high stereocontrol. rsc.org

Furthermore, alcohol dehydrogenases (ADHs) can be used to produce aldehydes from primary alcohols through oxidation. nih.gov In a different approach, prochiral diketones can be selectively reduced to form chiral β-hydroxy ketones. For instance, (S)-3-Hydroxy-2,2-dimethylcyclohexanone, a cyclic analog of the target compound, can be synthesized by the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione using baker's yeast (Saccharomyces cerevisiae). orgsyn.org This whole-cell biotransformation produces the hydroxy ketone with very high enantiomeric excess (98–99% ee). orgsyn.org Carboxylic acid reductases (CARs) are another class of enzymes capable of reducing carboxylic acids directly to aldehydes, providing another potential entry point to starting materials for aldol-type reactions. nih.gov

Chemoenzymatic Routes for Hydroxyl Functionality

Chemoenzymatic synthesis leverages the high selectivity of enzymes in conjunction with traditional chemical reactions to produce complex molecules. This approach is particularly effective for introducing hydroxyl functionality with specific stereochemistry. One-pot sequential processes that combine an initial enzyme-mediated reaction with a subsequent chemical step are efficient for creating chiral β-hydroxy carbonyls. For instance, a laccase-mediated oxidation of alcohols can generate aldehyde intermediates in situ, which then undergo a proline-catalyzed aldol condensation to form β-hydroxy ketones with high enantio- and diastereoselectivity rsc.org.

Another innovative chemoenzymatic platform utilizes styrene oxide isomerase (SOI) to convert aryl epoxides into α-aryl aldehydes. These unstable intermediates can be trapped by a carbon-carbon bond-forming enzyme, such as a transaldolase, to yield challenging β-hydroxy-α-amino acids with excellent diastereoselectivity nih.gov. This method establishes a versatile way to produce α-aryl aldehydes under simple, whole-cell conditions, making them available as synthons for further reactions nih.gov. These cascades highlight the potential for creating structurally diverse β-hydroxy aldehydes and their derivatives by combining the selectivity of biocatalysis with the versatility of organic synthesis nih.govnih.gov.

Table 1: Examples of Chemoenzymatic Cascades for β-Hydroxy Carbonyl Synthesis

| Enzyme System | Initial Substrate | Intermediate | Second Step | Final Product Type |

|---|---|---|---|---|

| Laccase / Proline derivative | Arylbenzyl alcohols | Aldehydes | Aldol Condensation | Chiral β-hydroxy ketones rsc.org |

Enzyme-Mediated Dynamic Kinetic Resolution in Chiral Aldehyde Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution researchgate.netfrontiersin.org. This process couples a highly enantioselective enzymatic reaction with the in-situ racemization of the less reactive enantiomer researchgate.netresearchgate.net.

While DKR is commonly applied to secondary alcohols and amines, the principles are relevant for synthesizing chiral aldehydes, often by resolving their precursors researchgate.netfrontiersin.orgacs.org. In a typical chemoenzymatic DKR, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of an alcohol, while a metal complex, often ruthenium-based, facilitates the rapid racemization of the remaining alcohol enantiomer researchgate.netresearchgate.netacs.org. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product researchgate.net. Ketoreductases (KREDs) are also employed in DKR processes to produce chiral alcohols with at least two stereocenters from racemic ketones frontiersin.org. The development of these combined enzyme-metal catalyst systems has significantly advanced the efficient synthesis of enantiomerically pure compounds that can serve as key intermediates for chiral aldehydes researchgate.net.

Table 2: Components of a Typical DKR System for Precursors of Chiral Aldehydes

| Component | Function | Example |

|---|---|---|

| Enzyme | Enantioselective transformation (e.g., acylation) | Candida antarctica Lipase B (CALB) acs.org |

| Racemization Catalyst | In-situ racemization of the slow-reacting enantiomer | Ruthenium complexes researchgate.net |

| Substrate | Racemic mixture | Secondary alcohols researchgate.netacs.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse wikipedia.orgsigmaaldrich.com. This strategy is a cornerstone of asymmetric synthesis for producing enantiomerically pure compounds sigmaaldrich.com.

Among the most effective and widely used chiral auxiliaries are the oxazolidinones, popularized by David A. Evans wikipedia.orgyoutube.com. In the context of synthesizing β-hydroxy aldehydes, Evans auxiliaries are typically acylated and then converted into a boron or titanium enolate. The subsequent aldol reaction with an aldehyde proceeds through a highly organized, chair-like six-membered transition state youtube.com.

The steric bulk of the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This results in a predictable and high degree of diastereoselectivity in the formation of the two new stereocenters in the β-hydroxy amide product youtube.combeilstein-journals.org. The auxiliary can then be cleaved under various conditions to reveal the β-hydroxy acid, which can be subsequently converted to the target β-hydroxy aldehyde. This method allows for the reliable synthesis of specific stereoisomers of β-hydroxy carbonyl compounds nih.gov.

Beyond oxazolidinones, a variety of other chiral auxiliaries have been designed and successfully implemented in asymmetric synthesis.

Camphorsultam , also known as Oppolzer's sultam, is a highly effective auxiliary that provides excellent stereocontrol in reactions such as aldol additions and Michael additions wikipedia.org. Its rigid bicyclic structure offers a well-defined steric environment, leading to high diastereoselectivity wikipedia.org.

Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The resulting enolate undergoes highly diastereoselective alkylation reactions, where the configuration of the product is directed by the methyl and hydroxyl groups of the auxiliary wikipedia.org.

Chiral aminals , prepared from chiral C2-symmetrical diamines and aldehydes, serve as effective auxiliaries. The imidazolidine ring structure can control stereochemistry through either steric hindrance or chelation effects. These auxiliaries are stable to basic conditions and can be hydrolyzed under mild acidic conditions to release the chiral aldehyde without racemization iupac.org.

Total Synthesis Strategies for Complex Derivatives

There are two primary strategies for constructing complex molecules: linear and convergent synthesis fiveable.medifferencebetween.com.

Strategic Use of Cascade and One-Pot Reactions

A fundamental one-pot reaction for the formation of β-hydroxy aldehydes is the Aldol reaction. libretexts.org This reaction involves the dimerization of an aldehyde or ketone to a β-hydroxy aldehyde or ketone. libretexts.org The process is initiated by the formation of an enolate anion, which then acts as a nucleophile, attacking the carbonyl group of a second molecule. libretexts.org Subsequent protonation yields the final β-hydroxy carbonyl compound. libretexts.org For the synthesis of a specific compound like 3-Hydroxy-2,2-dimethylhexanal, a crossed or mixed Aldol reaction between butanal and 2,2-dimethylpropanal would be required.

More complex cascade sequences have been developed to access related structures. For instance, a tandem 1,4-reduction-aldol cyclization can be initiated by exposing certain monoenone monoketones to catecholborane, leading to cyclic aldol products with high diastereoselectivity. organic-chemistry.org Another strategy involves the rhodium-catalyzed hydrogenation of vinyl ketones in the presence of an aldehyde, which directly yields syn-selective aldol products. organic-chemistry.org These multi-component reactions combine several transformations into a single, efficient process, offering an appealing route to complex molecules. nih.govrsc.org

| Reaction Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Aldol Reaction | Base or Acid Catalyst | A dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. | libretexts.org |

| Tandem 1,4-Reduction-Aldol Cyclization | Catecholborane | Forms six-membered cyclic aldol products from monoenone monoketones. | organic-chemistry.org |

| Rhodium-Catalyzed Reductive Aldol Reaction | Rh(I) catalyst, H2 | Coupling of vinyl ketones and aldehydes to form syn-diastereoselective aldol products. | organic-chemistry.org |

| Boric Acid Catalyzed One-Pot Condensation | Boric Acid | A four-component reaction of aldehydes, acetophenones, acetyl chloride, and acetonitrile to form β-acetamido ketones. | nih.gov |

Other Strategic Reactions for Aldehyde and Hydroxyl Introduction

Beyond integrated cascade approaches, specific reactions are employed to introduce the aldehyde and hydroxyl functionalities separately or sequentially. These methods provide precise control over the formation of these key functional groups.

The dehydrogenation of alcohols is an important industrial method for the synthesis of aldehydes. byjus.com This reaction involves the removal of hydrogen from a primary alcohol, typically by passing its vapors over a metal catalyst at high temperatures. byjus.com Common catalysts for this transformation include copper, often in the form of copper chromite. byjus.comgoogle.com The process is particularly suitable for converting volatile alcohols into their corresponding aldehydes. byjus.com

For the synthesis of hydroxy aldehydes, the selective dehydrogenation of a diol is a viable strategy. Catalytic dehydrogenation of diols can yield aldehydes and lactones. google.com For example, studies on the homogeneous catalytic dehydrogenation of 1,2- and 1,3-diols have been conducted. escholarship.org While these reactions can sometimes lead to the thermodynamically favored α-hydroxyketone through reversible dehydrogenation/hydrogenation, the generation of aldehyde intermediates is a key step. escholarship.org Raney nickel has also been shown to be an effective catalyst for the dehydrogenation of primary and secondary alcohols to produce aldehydes and ketones in high yields. researchgate.net

| Catalyst System | Substrate | Product | Reference |

|---|---|---|---|

| Copper (Cu) at 573 K | Primary Alcohols | Aldehydes | byjus.com |

| Copper-Chromium (Cu-Cr) | Diols (C3-C10) | Aldehydes and Lactones | google.com |

| Casey/Shvo Catalyst (Ruthenium-based) | 1,2- and 1,3-Diols | α-Hydroxyketones (via aldehyde intermediate) | escholarship.org |

| Raney-Ni-Al(i-OPr)3-Al2O3 | Primary and Secondary Alcohols | Aldehydes and Ketones | researchgate.net |

Ozonolysis is a powerful and efficient method for the oxidative cleavage of carbon-carbon double or triple bonds to form carbonyl compounds. wikipedia.orglibretexts.org This reaction is widely used to synthesize aldehydes and ketones from alkenes. byjus.com The process involves reacting an alkene with ozone (O₃), typically at low temperatures like -78 °C, which leads to the formation of an unstable primary ozonide (molozonide). wikipedia.org This intermediate rapidly rearranges to a more stable ozonide (a trioxolane). wikipedia.org

The outcome of the ozonolysis reaction is determined by the work-up conditions. wikipedia.org To obtain an aldehyde, a reductive work-up is necessary. Reagents such as zinc dust and water or dimethyl sulfide are commonly used to decompose the ozonide and prevent the over-oxidation of the aldehyde product to a carboxylic acid. wikipedia.orgyoutube.com For instance, the ozonolysis of but-2-ene with a subsequent zinc/water work-up yields two molecules of acetaldehyde (B116499). youtube.com By choosing an appropriately substituted alkene precursor, ozonolysis can be strategically employed to introduce the aldehyde functionality required for structures like this compound.

| Alkene Substrate | Work-up Reagent | Carbonyl Product(s) | Reference |

|---|---|---|---|

| Ethylene | Zinc (Zn) / Water (H2O) | Formaldehyde | youtube.com |

| But-2-ene | Zinc (Zn) / Water (H2O) | Acetaldehyde | youtube.com |

| 2-Methylbut-2-ene | Zinc (Zn) / Water (H2O) | Acetone and Acetaldehyde | youtube.com |

| General Alkene | Dimethyl Sulfide (DMS) | Aldehydes or Ketones | wikipedia.org |

Reaction Mechanisms and Kinetics Pertaining to 3 Hydroxy 2,2 Dimethylhexanal

Mechanistic Investigations of Aldol (B89426) Condensation Pathways

The primary synthetic route to β-hydroxy aldehydes like 3-Hydroxy-2,2-dimethylhexanal is the aldol addition, a reaction that forms a carbon-carbon bond by adding the enolate of one carbonyl compound to the carbonyl group of another. pressbooks.publibretexts.org The synthesis of this compound would typically involve a crossed aldol reaction between an enolizable aldehyde, 2,2-dimethylhexanal (B1618898), and a non-enolizable aldehyde, such as formaldehyde.

The aldol reaction is initiated by the formation of a nucleophilic enolate from a carbonyl compound that possesses at least one α-hydrogen. libretexts.orgacs.org This process can be catalyzed by either a base or an acid. csbsju.eduwikipedia.org

Base-Catalyzed Enolate Formation: In the presence of a base (e.g., hydroxide, alkoxide, or lithium diisopropylamide - LDA), an α-hydrogen is abstracted from the carbonyl compound to form a resonance-stabilized enolate ion. masterorganicchemistry.comiitk.ac.in For the synthesis of this compound, the precursor would be 2,2-dimethylhexanal. The base removes a proton from the carbon adjacent to the carbonyl group (the α-carbon). However, 2,2-dimethylhexanal has no α-hydrogens due to the two methyl groups at the C2 position. Therefore, it cannot form an enolate and act as the nucleophilic partner in an aldol reaction.

A plausible synthetic pathway would involve the reaction of butanal with a ketone like acetone, followed by further reactions, or more commonly, the reaction of the enolate of butanal with pivalaldehyde (2,2-dimethylpropanal). For the purpose of discussing a relevant enolate, we will consider the reaction between the enolate of butanal and an aldehyde electrophile. The enolate attacks the electrophilic carbonyl carbon of the second aldehyde, forming a tetrahedral alkoxide intermediate. iitk.ac.in Subsequent protonation of this intermediate by a protic solvent (like water or alcohol) yields the β-hydroxy aldehyde, the aldol addition product. libretexts.orgacs.org

The mechanism proceeds in three key steps:

Enolate Formation: A base abstracts an acidic α-proton from the donor carbonyl compound (e.g., butanal) to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acceptor aldehyde. iitk.ac.in

Protonation: The resulting alkoxide intermediate is protonated to give the final β-hydroxy aldehyde. libretexts.org

Acid-Catalyzed Enol Formation: Under acidic conditions, the reaction proceeds through an enol intermediate. The acid first protonates the carbonyl oxygen, making the α-protons more acidic and facilitating tautomerization to the enol form. The enol, a neutral but effective nucleophile, then attacks another protonated carbonyl molecule. wikipedia.orgmasterorganicchemistry.com

Aldol reactions are powerful tools for creating new stereocenters. numberanalytics.comfiveable.me When both the enolate and the aldehyde are prochiral, up to four stereoisomers can be formed. fiveable.me The stereochemical outcome is highly dependent on the geometry of the enolate (E or Z) and the reaction conditions. fiveable.me

The Zimmerman-Traxler model is widely used to predict the diastereoselectivity of aldol reactions. It proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the aldehyde's carbonyl oxygen. researchgate.netmsu.edu This ordered transition state minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.

Z-enolates generally lead to the formation of syn-aldol products. fiveable.memsu.edu

E-enolates typically result in anti-aldol products. fiveable.memsu.edu

In the specific formation of this compound, the stereocenter is at the C3 position. Achieving enantioselectivity requires the use of chiral catalysts, chiral auxiliaries, or chiral reactants. numberanalytics.com The Evans aldol reaction, for example, utilizes chiral oxazolidinone auxiliaries attached to the enolate component to direct the approach of the aldehyde, leading to high levels of stereocontrol. tcichemicals.com After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. tcichemicals.com

| Enolate Geometry | Predicted Major Product | Key Steric Interaction in Transition State |

|---|---|---|

| Z-Enolate | Syn-Diastereomer | Aldehyde substituent (R') is in an equatorial-like position. |

| E-Enolate | Anti-Diastereomer | Aldehyde substituent (R') is in an axial-like position. |

Kinetic Studies of Relevant Carbon-Carbon Bond Forming Reactions

The rate of an aldol reaction is influenced by several factors, including the structure of the reactants, the nature of the catalyst, solvent, and temperature. numberanalytics.comoberlin.edu

Kinetic studies of aldol reactions are crucial for understanding the reaction mechanism and optimizing conditions. For many aldol reactions, the rate-determining step is the carbon-carbon bond formation between the enolate and the aldehyde. oberlin.edu However, under certain conditions, such as in a recent study of aldol condensation, the final dehydration step was found to be rate-limiting. masterorganicchemistry.com

The structure of the reactants significantly impacts the reaction rate.

Electronic Effects: Electron-withdrawing groups on the aldehyde electrophile increase its reactivity and accelerate the reaction. sci-hub.se

Steric Effects: Increased steric hindrance on either the enolate or the aldehyde can slow the reaction rate. fiveable.mesci-hub.se In the context of this compound's precursors, the gem-dimethyl group at the α-position of the electrophile (e.g., pivalaldehyde) would significantly hinder the approach of the nucleophile, likely leading to a slower reaction rate compared to less substituted aldehydes.

Catalysts are essential for controlling the kinetics of aldol reactions. They not only accelerate the reaction but can also dictate its selectivity. numberanalytics.comacs.org

Base Catalysis: Strong bases like LDA promote nearly irreversible and complete formation of the enolate, leading to kinetically controlled reactions. wikipedia.org Weaker bases like NaOH or KOH establish an equilibrium between the reactants and the enolate, which can lead to thermodynamically controlled products. iitk.ac.inlibretexts.org

Acid Catalysis: Acid catalysts, including protic acids (H₂SO₄) and Lewis acids (TiCl₄, BF₃), activate the carbonyl acceptor by protonating or coordinating to the carbonyl oxygen, making it more electrophilic. wikipedia.orgmasterorganicchemistry.com This enhances the rate of attack by the nucleophilic enol.

Metal Oxide Catalysts: Heterogeneous catalysts, such as anatase TiO₂, have been shown to be active for aldol condensations. acs.orgresearchgate.net These catalysts can exhibit high selectivity but may also experience deactivation over time due to the deposition of organic species on their surface. acs.org Studies on acetaldehyde (B116499) condensation over TiO₂ showed turnover frequencies exceeding 0.03 s⁻¹. acs.orgresearchgate.net

| Catalyst Type | Mechanism of Action | Typical Kinetic Profile |

|---|---|---|

| Weak Base (e.g., NaOH) | Establishes equilibrium, reversible enolate formation. | Thermodynamic control often favored. |

| Strong Base (e.g., LDA) | Irreversible, quantitative enolate formation. | Kinetic control typically dominates. |

| Acid (Brønsted or Lewis) | Activates carbonyl electrophile; promotes enol formation. | Reaction rate is enhanced; often leads to condensation. masterorganicchemistry.com |

| Enzyme (Aldolase) / Organocatalyst (Proline) | Forms enamine intermediate, provides chiral environment. acs.orgnih.gov | Enables asymmetric synthesis with high stereocontrol. |

Tautomeric Equilibria and Interconversion Mechanisms

Tautomers are constitutional isomers that rapidly interconvert, most commonly through the migration of a proton. orgoreview.combyjus.com Aldehydes and ketones that have an α-hydrogen exist in equilibrium with their corresponding enol form. masterorganicchemistry.comnews-medical.net This is known as keto-enol tautomerism.

For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the keto (carbonyl) form, often by a factor of more than 99%, because the carbon-oxygen double bond is significantly stronger and more stable than a carbon-carbon double bond. orgoreview.comnews-medical.net

This compound itself has no α-hydrogens and therefore cannot enolize at the C2 position. However, it can theoretically form an enol involving the aldehyde proton, though this is not a conventional keto-enol tautomerism. The compound does exist in equilibrium with its cyclic hemiacetal form, an intramolecular reaction between the C3-hydroxyl group and the aldehyde carbonyl.

The interconversion between keto and enol forms is catalyzed by both acids and bases. byjus.com

Base-catalyzed mechanism: A base removes the α-proton to form an enolate, which is then protonated on the oxygen atom to yield the enol. orgoreview.com

Acid-catalyzed mechanism: An acid protonates the carbonyl oxygen, and a base (like water) then removes the α-proton from the intermediate to form the enol. orgoreview.com

In compounds like this compound, the presence of the hydroxyl group can lead to intramolecular hydrogen bonding with the carbonyl oxygen. masterorganicchemistry.com This can stabilize certain conformations and influence the compound's physical properties and reactivity.

Keto-Enol Tautomerism in Aldehydes

Aldehydes, including this compound, can exist in equilibrium with their corresponding enol tautomers. masterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. The keto form is the aldehyde itself, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com

The equilibrium between the keto and enol forms is influenced by several factors, including the structure of the compound and the solvent. masterorganicchemistry.comcdnsciencepub.com For many simple aldehydes and ketones, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the aldehyde group can slightly increase the acidity of the alpha-hydrogens, but the equilibrium generally favors the keto (aldehyde) form. The presence of bulky dimethyl groups at the alpha-position can also influence the stability of the enol tautomer. acs.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-catalyzed enolization: Involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon.

Base-catalyzed enolization: Involves deprotonation at the alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom.

Studies on related β-hydroxy aldehydes suggest that intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can stabilize certain conformers, which may in turn affect the tautomeric equilibrium.

Proton Transfer Dynamics

Proton transfer is a fundamental process in many chemical reactions involving this compound. The hydroxyl group of the molecule can act as a proton donor, exhibiting weak acidity with a pKa value estimated to be in the range of 14-15, which is typical for secondary alcohols. smolecule.com The proximity of the electron-withdrawing aldehyde group can slightly enhance this acidity. smolecule.com

Intramolecular proton transfer can occur, particularly in the context of tautomerization. Ultrafast spectroscopic techniques have been used to study excited-state intramolecular proton transfer in similar molecules, revealing that these dynamics can occur on a sub-picosecond timescale. nih.govchemrxiv.org While specific data for this compound is not available, these studies on analogous systems provide insight into the potential for rapid proton transfer within the molecule.

Intermolecular proton transfer is also crucial in acid-base catalyzed reactions of the aldehyde. The rate of these transfers is dependent on the reaction conditions, including the strength of the acid or base catalyst and the solvent. copernicus.org

Further Chemical Transformations of the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to various chemical transformations, including oxidation, reduction, and cyclization reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 3-hydroxy-2,2-dimethylhexanoic acid. smolecule.comfsu.edu This transformation is a common reaction for aldehydes. fsu.edu

A variety of oxidizing agents can be employed for this purpose. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective. To avoid potential side reactions like over-oxidation, milder oxidizing agents can also be used. For instance, reagents like Tollens' reagent or Fehling's solution are classic tests to distinguish aldehydes from ketones, based on the ease of aldehyde oxidation. fsu.edu

The general reaction is as follows: this compound + [O] → 3-Hydroxy-2,2-dimethylhexanoic acid

The product of this reaction, 3-hydroxy-2,2-dimethylhexanoic acid, is a stable carboxylic acid. nih.gov

Reduction Reactions to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 2,2-dimethylhexane-1,3-diol. smolecule.com This is a standard transformation for aldehydes. fsu.eduncert.nic.in

Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). ncert.nic.in Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, is also an effective method for reducing aldehydes to alcohols. ncert.nic.in

The resulting product is a diol, containing two hydroxyl groups.

Cyclization Reactions (e.g., Lactone Formation)

The bifunctional nature of this compound, containing both a hydroxyl and an aldehyde group, allows for intramolecular cyclization reactions. One such possibility is the formation of a lactone, which is a cyclic ester. This would typically involve the oxidation of the aldehyde to a carboxylic acid, followed by an intramolecular esterification (lactonization) with the hydroxyl group at the 3-position.

The formation of a δ-lactone (a six-membered ring) would be the expected outcome from the cyclization of 3-hydroxy-2,2-dimethylhexanoic acid. Substituted δ-lactones are important structural motifs in various natural products and pharmaceuticals. nih.gov The synthesis of such lactones can be achieved through various methods, including the intramolecular cyclization of the corresponding hydroxy acid. researchgate.net

While direct cyclization of the aldehyde itself is less common, under certain conditions, intramolecular hemiacetal formation can occur, creating a cyclic ether. However, the formation of a stable lactone generally requires the initial oxidation of the aldehyde.

Stereochemistry and Configurational Analysis of 3 Hydroxy 2,2 Dimethylhexanal

Enantiomerism and Diastereomerism in β-Hydroxy Aldehydes

β-hydroxy aldehydes, such as 3-Hydroxy-2,2-dimethylhexanal, are characterized by the presence of a hydroxyl group on the carbon atom beta to the aldehyde carbonyl group. The carbon atom bearing the hydroxyl group (C3 in this case) is a stereocenter, as it is attached to four different substituents: a hydroxyl group, a hydrogen atom, a propyl group, and the C2 carbon which is a quaternary center with two methyl groups and a formyl group. This stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-3-Hydroxy-2,2-dimethylhexanal and (S)-3-Hydroxy-2,2-dimethylhexanal. theclinivex.comnih.gov

Enantiomers possess identical physical properties in an achiral environment, but can exhibit different biological activities due to the chiral nature of biological receptors and enzymes. americanpharmaceuticalreview.comcsfarmacie.cz When a second stereocenter is present in a β-hydroxy aldehyde, this leads to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. In the context of aldol (B89426) reactions, which are commonly used to synthesize these compounds, the relative configuration of the two stereocenters is often described using the syn and anti nomenclature. researchgate.net

While this compound itself only has one stereocenter, understanding diastereomerism is crucial when considering its synthesis from chiral precursors or its reactions that may generate a second stereocenter. For instance, in the synthesis of related compounds like 3-hydroxy-2,4-dimethylhexanoic acid, a mixture of diastereomers can be formed. nih.gov

Methods for Absolute and Relative Stereochemical Assignment

Determining the absolute and relative stereochemistry of β-hydroxy aldehydes is essential for understanding their properties and for quality control in their synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. americanpharmaceuticalreview.comcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netnih.gov

For the analysis of β-hydroxy aldehydes and related compounds, various polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. csfarmacie.cznih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation. nih.gov While specific HPLC methods for the enantiomeric separation of this compound are not widely reported, methods developed for similar chiral alcohols and aldehydes can be adapted. For instance, a study on the separation of 1-styrene-3-hexyl propynol (B8291554) enantiomers successfully used a CHIRALCEL OD-H column. unirioja.es

Table 1: General Parameters for Chiral HPLC Separation of β-Hydroxy Aldehydes

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane/Isopropanol mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the diastereomeric ratio in a mixture of stereoisomers. rsc.org In the case of β-hydroxy aldehydes with multiple stereocenters, the protons and carbons in each diastereomer will be in slightly different chemical environments, leading to distinct signals in the NMR spectrum.

For example, in the ¹H NMR spectrum of a mixture of diastereomers, the signals corresponding to the methine proton of the hydroxyl-bearing carbon or the aldehyde proton may appear as separate peaks for each diastereomer. The ratio of the integrals of these peaks directly corresponds to the diastereomeric ratio. rsc.org In a study on the synthesis of 6-hydroxy-3,4-dimethylhexan-2-yl acetate, the diastereomeric ratio was determined by ¹³C NMR. rsc.org More advanced NMR techniques, such as ¹H-¹H COSY and HSQC, can be used to aid in the assignment of complex spectra. stackexchange.com

To determine the absolute configuration of a chiral alcohol like this compound, derivatization with a chiral reagent is often employed. The Mosher ester method is a widely used NMR-based technique for this purpose. stackexchange.comnih.govumn.edu This method involves reacting the alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. nih.govumn.edu

The underlying principle of the Mosher ester analysis is that the diastereomeric esters adopt specific conformations in solution. umn.edu Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed chiral center will experience different shielding or deshielding effects in the two diastereomers. stackexchange.com By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters and analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced. nih.govnih.gov This method has been successfully applied to determine the absolute configuration of a wide range of natural products and synthetic compounds. unirioja.esnih.govnih.gov

Table 2: Steps in Mosher Ester Analysis

| Step | Description |

|---|---|

| 1. Derivatization | React the chiral alcohol with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters. |

| 2. NMR Analysis | Acquire ¹H NMR spectra for both diastereomeric esters. |

| 3. Chemical Shift Comparison | Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter. |

| 4. Configuration Assignment | A positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established model. |

Dynamic Kinetic Resolution and Asymmetric Induction in Synthesis

The synthesis of enantiomerically pure this compound relies on methods of asymmetric synthesis that can control the stereochemical outcome of the reaction.

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to favor the formation of one enantiomer or diastereomer over the other. mdpi.comcaltech.edu For the synthesis of β-hydroxy aldehydes, organocatalysis has emerged as a powerful tool. Chiral amines or amino acids can catalyze the aldol reaction between an aldehyde and a ketone or another aldehyde, leading to the formation of a chiral β-hydroxy carbonyl compound with high enantioselectivity. caltech.edunih.gov For instance, the synthesis of (2S,3S)-3-hydroxy-2,5-dimethylhexanal has been achieved with high enantioselectivity using a chiral organic catalyst. google.com

Dynamic kinetic resolution (DKR) is another sophisticated strategy for obtaining a single enantiomer from a racemic mixture in theoretically 100% yield. acs.org DKR combines a rapid and reversible racemization of the starting material with a slower, irreversible kinetic resolution step. mdpi.comacs.org In the context of β-hydroxy aldehydes, this often involves the use of a combination of a lipase (B570770) for the enantioselective acylation and a metal catalyst (e.g., ruthenium-based) to racemize the unreacted alcohol. mdpi.comacs.org This approach has been successfully applied to the synthesis of various chiral alcohols and their derivatives. acs.orgrsc.orgnih.gov The synthesis of β-hydroxy esters with a quaternary α-carbon has also been achieved through highly stereoselective aldol reactions. researchgate.net

Substrate Control and Reagent Control in Stereoselectivity

The stereoselective synthesis of this compound, which possesses a single stereocenter at the C3 position, is a significant challenge in organic synthesis. The steric hindrance imposed by the gem-dimethyl group at the C2 position heavily influences the reactivity and the stereochemical outcome of bond-forming reactions. Control over the absolute configuration of the C3 hydroxyl group is typically achieved through either substrate-controlled or reagent-controlled asymmetric aldol reactions.

Substrate Control

Substrate-controlled stereoselectivity relies on the presence of a chiral element within one of the reacting molecules (the substrate) to direct the stereochemical course of the reaction. In the context of synthesizing this compound, this typically involves attaching a chiral auxiliary to the enolate precursor derived from butanal. The auxiliary creates a chiral environment that biases the approach of the electrophile, pivalaldehyde (2,2-dimethylpropanal), to one face of the enolate.

A preeminent example of this strategy is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries. chem-station.comalfa-chemistry.com The geometry of the boron enolate formed in the presence of a Lewis acid like dibutylboron triflate is predominantly the (Z)-enolate. According to the Zimmerman-Traxler model, this (Z)-enolate reacts with the aldehyde via a six-membered chair-like transition state, leading predictably to the syn-aldol adduct. alfa-chemistry.comlibretexts.org The facial selectivity is dictated by the chiral auxiliary, which effectively shields one face of the enolate from the incoming aldehyde. For instance, an N-acyl oxazolidinone derived from L-valine can be used to generate a specific enantiomer of the aldol product. alfa-chemistry.com

Research has demonstrated the efficacy of this approach in reactions involving the sterically demanding pivalaldehyde. In a study involving an Evans-type oxazolidinone auxiliary, the aldol reaction with pivalaldehyde proceeded with high diastereoselectivity and enantioselectivity, affording the desired product in good yield. researchgate.net Similarly, high stereocontrol has been achieved in reactions of β-siloxy methyl ketones with pivalaldehyde, where a bulky silyl (B83357) group on the substrate directs the stereochemical outcome. nih.gov

Another method involves using chiral enol ethers derived from optically active precursors. Lewis acid-catalyzed reactions of these enol ethers with acetals of pivalaldehyde have been shown to produce aldol products with excellent enantiomeric excesses, often exceeding 90% ee. epa.gov

| Nucleophile Precursor (with Chiral Auxiliary) | Lewis Acid/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Evans Oxazolidinone Imide | Dibutylboron triflate, Et₃N | 13:1 | 89% | 64% | researchgate.net |

| β-(Tri-tert-butylsiloxy) Methyl Ketone Lithium Enolate | DMF, -78 °C | 94:6 (syn:anti) | - | 94% | nih.gov |

| Trimethylsilyl 2-[(E)-1-alkenyloxy]ethanoate (Cyclohexyl at chiral center) | Me₃SiOTf | >99:1 (erythro:threo) | 90-98% | - | epa.gov |

Note: The specific nucleophile precursors in the table are analogues used to demonstrate the principle of the reaction with pivalaldehyde, the electrophile in the synthesis of this compound.

Reagent Control

Reagent-controlled stereoselectivity employs a chiral catalyst or reagent to induce asymmetry in the reaction between two achiral substrates. This approach is often more atom-economical as it avoids the need to install and later remove a stoichiometric chiral auxiliary. tcichemicals.com

Organocatalysis has emerged as a powerful tool for reagent-controlled aldol reactions. Chiral amines, such as the amino acid L-proline, can catalyze the direct asymmetric cross-aldol reaction between butanal and pivalaldehyde. wikipedia.orgillinois.edu The proposed mechanism involves the formation of a chiral enamine intermediate from the reaction of proline with butanal. nih.gov This enamine then attacks pivalaldehyde. The stereochemistry is controlled by the catalyst, which forms a well-defined transition state, shielding one face of the enamine and directing the attack of the aldehyde. researchgate.net The use of either L-proline or D-proline allows for the synthesis of either enantiomer of the final product.

While direct proline-catalyzed cross-aldol reactions between two different aldehydes can be challenging due to competing self-aldol reactions, the use of a non-enolizable aldehyde like pivalaldehyde simplifies the reaction profile, as it can only act as the electrophile. masterorganicchemistry.comwikipedia.org The reaction conditions, including the catalyst loading, solvent, and temperature, are critical for achieving high yields and stereoselectivities. researchgate.net

Other reagent-controlled methods include the use of chiral Lewis acid catalysts. These catalysts can coordinate to the aldehyde, activating it towards nucleophilic attack and simultaneously creating a chiral environment that dictates the facial selectivity of the reaction. libretexts.org

| Aldehyde Donor | Aldehyde Acceptor | Catalyst (mol%) | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | - | 96% | 68% | wikipedia.org |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (3) | DMSO | >19:1 (anti:syn) | 99% | 97% | nih.gov |

| Propanal | Benzaldehyde | (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine (10) | CH₂Cl₂ | 9:1 (syn:anti) | >99% | 81% | wikipedia.org |

Note: This table shows examples of proline-catalyzed aldol reactions to illustrate the principle of reagent control. Specific data for the cross-aldol reaction between butanal and pivalaldehyde under these conditions requires dedicated experimental investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of 3-Hydroxy-2,2-dimethylhexanal in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, it is possible to map out the entire carbon framework and the placement of protons, confirming the presence and location of the hydroxyl and aldehyde functional groups.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are diagnostic of its structure. The chemical shifts are influenced by the electronic environment of each nucleus, providing clear evidence for the different functional groups and the aliphatic chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aldehydic Proton (H1): A highly deshielded singlet or triplet (due to coupling with C3-H if applicable) appears far downfield, typically in the range of δ 9.5-9.8 ppm. smolecule.com This significant downfield shift is due to the strong deshielding effect and magnetic anisotropy of the adjacent carbonyl group. smolecule.com

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and typically appears as a broad singlet between δ 3.5-5.0 ppm. smolecule.com Its exact position and multiplicity depend on factors such as solvent, concentration, and temperature, owing to hydrogen bonding and chemical exchange. smolecule.com

Methine Proton (H3): The proton attached to the carbon bearing the hydroxyl group (C3) is expected to resonate in the region of δ 3.5-4.0 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent methylene (B1212753) protons (H4).

Methyl Protons (at C2): The two methyl groups at the C2 position are chemically equivalent but reside on a quaternary carbon, leading to a sharp singlet integrating to six protons, typically found in the upfield region around δ 1.0-1.2 ppm.

Alkyl Chain Protons (H4, H5, H6): The protons of the propyl side chain will appear as complex multiplets in the upfield aliphatic region (δ 0.9-1.6 ppm). The terminal methyl group (H6) will typically be a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbonyl Carbon (C1): The aldehyde carbon is the most deshielded carbon, appearing far downfield around δ 200-205 ppm.

Hydroxyl-bearing Carbon (C3): The carbon attached to the hydroxyl group (C3) resonates in the range of δ 65-75 ppm.

Quaternary Carbon (C2): The C2 carbon, substituted with two methyl groups, appears in the range of δ 40-50 ppm.

Methyl Carbons (at C2): The two equivalent methyl carbons at C2 will produce a single signal around δ 20-25 ppm.

Alkyl Chain Carbons (C4, C5, C6): The remaining carbons of the propyl chain will appear in the aliphatic region (δ 10-40 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1 (Aldehyde) | 9.5 - 9.8 | s (or t) | 1H |

| OH | 3.5 - 5.0 | br s | 1H |

| H3 | 3.5 - 4.0 | m | 1H |

| H4 | 1.3 - 1.6 | m | 2H |

| H5 | 1.2 - 1.5 | m | 2H |

| C2-CH₃ | 1.0 - 1.2 | s | 6H |

| H6 | 0.9 | t | 3H |

s = singlet, br s = broad singlet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 200 - 205 |

| C3 (CH-OH) | 65 - 75 |

| C2 | 40 - 50 |

| C4 | 35 - 45 |

| C5 | 15 - 25 |

| C2-CH₃ | 20 - 25 |

| C6 | 10 - 15 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ucl.ac.uk A COSY spectrum of this compound would show a cross-peak between the H3 proton and the H4 protons, establishing the connectivity of the hydroxyl-bearing carbon to the propyl chain. Further correlations would be observed between H4 and H5, and H5 and H6, confirming the sequence of the alkyl chain. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the aldehydic proton signal at ~9.6 ppm would correlate to the carbonyl carbon signal at ~202 ppm, and the methine proton at ~3.7 ppm would correlate to the C3 carbon at ~70 ppm. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com HMBC is crucial for identifying quaternary carbons and piecing together molecular fragments. For this compound, key correlations would include:

The aldehydic proton (H1) showing a correlation to the quaternary carbon C2.

The methyl protons at C2 showing correlations to C2 itself, C3, and the aldehyde carbon C1.

The H3 proton showing correlations to C2, C4, and the C2-methyl carbons.

NMR spectroscopy also provides insight into the three-dimensional structure and dynamic processes of the molecule in solution.

Conformational Preferences: The magnitude of three-bond proton-proton coupling constants (³J_HH), analyzed through the Karplus equation, can provide information about the dihedral angles between adjacent protons and thus the preferred conformation of the alkyl chain. rsc.org

Intramolecular Hydrogen Bonding: The presence of an intramolecular hydrogen bond between the C3-hydroxyl group and the C1-aldehyde oxygen can significantly influence the molecule's conformation, potentially leading to a more rigid, cyclic-like structure. This interaction can be studied by observing the chemical shift of the hydroxyl proton in different solvents and at varying temperatures. A reduced dependence on concentration for the OH proton's chemical shift can indicate strong intramolecular H-bonding.

Rotational Dynamics: The gem-dimethyl group at the C2 position introduces significant steric bulk, which can lead to hindered rotation around the C2-C3 bond. If the rate of this rotation is slow on the NMR timescale (typically in the millisecond range), it can result in the appearance of multiple sets of signals (rotamers) in the NMR spectrum, particularly at low temperatures. copernicus.org The study of these dynamic processes through variable temperature (VT) NMR experiments can allow for the determination of the energy barriers to rotation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are excellent for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. wiley.com

O-H Stretch: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. This band is characteristic of the hydroxyl group's stretching vibration. Its broadness is a result of intermolecular hydrogen bonding. In cases of strong intramolecular hydrogen bonding, this band may become sharper and shift to a lower frequency.

C-H Stretch:

Aliphatic sp³ C-H stretching vibrations from the methyl and methylene groups appear as strong, sharp peaks in the 3000-2850 cm⁻¹ region. libretexts.org

The aldehyde C-H stretch typically shows one or two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi resonance doublet).

C=O Stretch: A very strong and sharp absorption band, characteristic of the aldehyde carbonyl group, is observed in the range of 1740-1720 cm⁻¹. smolecule.com Its high intensity is due to the large change in dipole moment during the C=O stretching vibration. smolecule.com

C-O Stretch: The stretching vibration of the C-O single bond of the hydroxyl group is expected to appear in the fingerprint region, typically between 1150-1050 cm⁻¹.

C-H Bends: Bending vibrations for CH₂ and CH₃ groups are found in the 1470-1350 cm⁻¹ region. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (sp³) | 3000 - 2850 | Strong |

| C-H Stretch | Aldehyde | ~2850, ~2750 | Weak to Medium |

| C=O Stretch | Aldehyde | 1740 - 1720 | Very Strong |

| C-H Bend | Alkane | 1470 - 1350 | Medium |

| C-O Stretch | Alcohol | 1150 - 1050 | Medium to Strong |

Raman spectroscopy is a complementary technique to FT-IR that provides a vibrational fingerprint of the molecule. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the Raman spectrum would be expected to show:

Strong C-H stretching and bending modes: The numerous C-H bonds in the aliphatic backbone would give rise to prominent peaks. scifiniti.com

C-C Backbone Vibrations: The carbon-carbon single bond stretches, which are often weak in the IR spectrum, would be more readily observable in the Raman spectrum, providing information about the carbon skeleton.

Symmetric vibrations of the gem-dimethyl group: The symmetric stretching and bending modes of the C(CH₃)₂ group would be particularly Raman active.

C=O Stretch: The carbonyl stretch is also observable in Raman spectroscopy, although it is typically less intense than in the IR spectrum. scifiniti.com

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and offering a unique spectroscopic fingerprint for this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₈H₁₆O₂, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. This experimental verification of the exact mass provides unequivocal confirmation of the compound's elemental composition. sciex.com Analysis of isomers with the formula C₈H₁₆O₂ using techniques like ion mobility spectrometry combined with mass spectrometry can help differentiate between structures, a process that would be applicable to this compound. sciex.com

| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 16 | 16.125200 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| Calculated Exact Mass of [M] | 144.115030 | ||

| Calculated Exact Mass of [M+H]⁺ | 145.122855 |

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways for aldehydes and alcohols are well-established and involve processes like α-cleavage and McLafferty rearrangement. libretexts.orgrutgers.edu

Key fragmentation patterns expected for this compound include:

α-Cleavage: This involves the breaking of bonds adjacent to the carbon atoms bearing the carbonyl and hydroxyl functional groups.

Cleavage adjacent to the carbonyl group can result in the loss of a hydrogen radical ([M-1]⁺) or the propyl group ([M-43]⁺), or the formation of a stable acylium ion. libretexts.org

Cleavage adjacent to the hydroxyl-bearing carbon can lead to the scission of the C2-C3 or C3-C4 bonds.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a fragment ion at [M-18]⁺. libretexts.org

McLafferty Rearrangement: Carbonyl compounds with an available γ-hydrogen can undergo this rearrangement. libretexts.org In this compound, this would involve the transfer of a hydrogen from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, leading to the elimination of a neutral propene molecule.

Analysis of simpler β-hydroxy carbonyl compounds like 3-hydroxybutanal and 3-hydroxybutanone shows analogous fragmentation, such as C-C bond scission and loss of hydroxyl groups, which supports these predicted pathways. nist.govdocbrown.info For complex biological samples, derivatization of the aldehyde group is often employed to enhance detection and provide characteristic fragmentation. mdpi.comnih.gov

| Fragmentation Process | Neutral Loss | Predicted Fragment (m/z) | Structural Interpretation |

|---|---|---|---|

| Loss of Water | H₂O (18) | 126 | Characteristic of the hydroxyl group |

| α-Cleavage (C1-C2) | C₄H₉ (57) | 87 | Cleavage of the butyl group next to the aldehyde |

| α-Cleavage (C2-C3) | C₅H₁₁O (87) | 57 | Formation of tert-butyl cation |

| α-Cleavage (C3-C4) | C₃H₇ (43) | 101 | Loss of the propyl group |

| McLafferty-type Rearrangement | C₃H₆ (42) | 102 | Rearrangement involving the carbonyl group and alkyl chain |

X-ray Crystallography of Crystalline Derivatives

While mass spectrometry provides information on molecular formula and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in its solid, crystalline form.

Currently, no published crystal structure exists for this compound or its crystalline derivatives. Should a suitable single crystal be obtained—often through derivatization to enhance crystallinity—single-crystal X-ray diffraction would provide precise atomic coordinates. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. This method is considered the gold standard for structural elucidation of crystalline materials. rsc.org

A key structural feature expected for this compound is the formation of hydrogen bonds. Computational predictions and studies on analogous β-hydroxy aldehydes suggest the presence of a strong intramolecular hydrogen bond.

Intramolecular Hydrogen Bonding: A hydrogen bond is likely to form between the hydrogen of the C3-hydroxyl group (donor) and the oxygen of the C1-aldehyde group (acceptor). This interaction would create a stable six-membered pseudo-ring, a motif denoted as S(6) in graph-set notation. nih.goviucr.org Such bonds are known to significantly influence the conformational preference and chemical properties of a molecule. mdpi.commdpi.com

| Hydrogen Bond Type | Donor | Acceptor | Expected Supramolecular Motif | Significance |

|---|---|---|---|---|

| Intramolecular | C3-OH | C1=O | S(6) ring | Stabilizes molecular conformation, influences reactivity. nih.gov |

| Intermolecular | C3-OH (Molecule A) | C1=O (Molecule B) | Chains, Dimers, or Networks | Dictates crystal packing and influences physical properties like melting point. semanticscholar.org |

Computational and Theoretical Chemistry Studies of 3 Hydroxy 2,2 Dimethylhexanal

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 3-Hydroxy-2,2-dimethylhexanal, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The choice of the functional and basis set is crucial in DFT calculations. For a molecule like this compound, a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often a suitable choice for achieving a balance between accuracy and computational cost. This would typically be paired with a basis set like 6-31G(d,p) or larger to accurately describe the distribution of electrons. The results of these calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in their formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule of the size of this compound, MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) with a sufficiently large basis set, such as the aug-cc-pVTZ, could provide highly accurate electronic energies and properties, often considered the "gold standard" in computational chemistry. These high-accuracy calculations are valuable for benchmarking results from less computationally expensive methods like DFT.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized around the hydroxyl and aldehyde oxygen atoms due to the presence of lone pair electrons. The LUMO is likely to be centered on the carbonyl group's π* antibonding orbital. A molecular orbital analysis would provide a visual representation of these orbitals and their energy levels.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.05 | -1.36 |

| HOMO-LUMO Gap | 0.20 | 5.44 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the alkyl chain in this compound means it can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Identification of Stable Conformers

To identify the stable conformers of this compound, a systematic or stochastic conformational search would be performed. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The low-energy conformations, or conformers, would then be fully optimized using a method like DFT. The relative energies of these optimized conformers would indicate their populations at a given temperature according to the Boltzmann distribution. It is expected that conformers allowing for intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen would be particularly stable.

Barriers to Internal Rotation and Conformational Dynamics

The energy barriers to rotation around the single bonds determine how easily the molecule can interconvert between its stable conformations. These barriers can be calculated by performing a potential energy surface scan. This involves systematically changing a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the transition states (energy maxima) that connect the stable conformers (energy minima). This information is crucial for understanding the molecule's dynamic behavior.

A hypothetical data table summarizing the relative energies of different conformers is presented below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 (Global Minimum) | 0.00 | O-C-C-C = 60, C-C-C-C = 180 |

| 2 | 1.25 | O-C-C-C = -60, C-C-C-C = 180 |

| 3 | 2.50 | O-C-C-C = 180, C-C-C-C = 60 |

Intermolecular and Intramolecular Interactions